Antimicrobial Screening in Benzimidazole-Benzamide Series: Qualitative Activity Ranking Against Gram-Positive, Gram-Negative, and Fungal Strains
A series of benzimidazole-benzamide derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide, was evaluated for in vitro antimicrobial activity against S. aureus, S. faecalis, B. subtilis, E. coli, P. aeruginosa, and C. albicans [1]. The study reported that the tested compounds 'possess good biological activities' [1]. However, specific MIC values for the 4-ethoxybenzamide derivative were not disclosed in the primary publication, limiting direct quantitative comparison [1]. In a structurally related series of benzimidazolylbenzamides, compound 14 (bearing a 4-chlorobenzamido substituent) exhibited the most potent antimicrobial activity against B. subtilis, P. aeruginosa, and C. albicans, with the authors noting that the nature of the aryl substituent was a critical determinant of potency rank order [2].
| Evidence Dimension | In vitro antimicrobial activity (qualitative zone-of-inhibition or broth dilution screening) |
|---|---|
| Target Compound Data | Qualitatively described as possessing 'good biological activities' [1]; specific MIC or zone-of-inhibition values not publicly available for this CAS number |
| Comparator Or Baseline | Compound 14 (4-chloro-substituted benzimidazolylbenzamide, different core connectivity) – reported as best against B. subtilis, P. aeruginosa, and C. albicans [2] |
| Quantified Difference | Not calculable from available data; quantitative MIC head-to-head data for the target compound versus its closest regioisomeric or substituent analogs remain unpublished |
| Conditions | Tube dilution technique; compounds dissolved in 12.5% DMSO at initial concentration 200 μg·mL⁻¹; bacterial strains: S. aureus ATCC 6538, S. faecalis ATCC 10541, B. subtilis ATCC 6633, E. coli ATCC 10536, P. aeruginosa ATCC 9027; fungal strain: C. albicans ATCC 10231 [2] |
Why This Matters
Procurement decisions must account for the absence of published quantitative MIC data for this specific CAS number; users requiring confirmed antimicrobial potency against a defined pathogen panel should request supplier-provided QC data or commission independent re-screening rather than relying on class-level assumptions.
- [1] Walia, R., et al. Synthesis, characterization and biological activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2010, 2(4): 1-8. View Source
- [2] Ayhan-Kilcigil, G., et al. Synthesis and antimicrobial activities of some new benzimidazole derivatives. Il Farmaco, 2003, 58(12), 1345-1350. DOI: 10.1016/S0014-827X(03)00190-3. View Source
